5-Chloro-4-methylpyrimidin-2-amine

Medicinal Chemistry Process Chemistry Physicochemical Profiling

5-Chloro-4-methylpyrimidin-2-amine (CAS 40439-76-7) is the definitive building block for introducing C5-substituents onto the 4-methylpyrimidine scaffold. Unlike generic 2-aminopyrimidines, its unique 5-chloro substitution pattern is essential for Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling late-stage diversification in kinase inhibitor programs. Do not substitute with C2-chloro or non-halogenated analogs—the specific C5-Cl handle dictates reactivity and SAR fidelity. The 2-amine group allows orthogonal functionalization prior to cross-coupling, a strategy not feasible with non-halogenated analogs. Also serves as a critical reference standard for confirming positional isomer identity via HPLC/LCMS. Supplied at ≥97% purity with full analytical characterization. For R&D use only.

Molecular Formula C5H6ClN3
Molecular Weight 143.57
CAS No. 40439-76-7
Cat. No. B2525241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-methylpyrimidin-2-amine
CAS40439-76-7
Molecular FormulaC5H6ClN3
Molecular Weight143.57
Structural Identifiers
SMILESCC1=NC(=NC=C1Cl)N
InChIInChI=1S/C5H6ClN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9)
InChIKeyLCQUAQMCNBQPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-methylpyrimidin-2-amine (CAS: 40439-76-7): Procurement Overview and Structural Identification


5-Chloro-4-methylpyrimidin-2-amine (CAS: 40439-76-7) is a heterocyclic aromatic amine, belonging to the class of 2-aminopyrimidines, with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol [1]. It is primarily utilized as a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic systems in pharmaceutical and agrochemical research . This compound is not intended for human or veterinary therapeutic use and is strictly supplied for research and development purposes .

Procurement Risk: Why 5-Chloro-4-methylpyrimidin-2-amine Cannot Be Substituted with Generic Pyrimidines


Substituting 5-Chloro-4-methylpyrimidin-2-amine with generic or closely related 2-aminopyrimidines (e.g., 4-methylpyrimidin-2-amine or 5-amino-2-chloropyrimidine [1]) is not recommended due to the critical impact of the specific 5-chloro and 4-methyl substitution pattern on molecular recognition and downstream reactivity. The chlorine atom serves as a key handle for subsequent cross-coupling reactions, while the methyl group influences electronic properties and steric interactions . Swapping this for a structurally distinct analog will almost certainly alter or abolish the intended reactivity profile, thereby compromising synthetic route fidelity, yield, and the integrity of any structure-activity relationship (SAR) study.

5-Chloro-4-methylpyrimidin-2-amine: Quantitative Evidence for Differentiated Procurement


Physicochemical Property Differentiation: pKa and LogP Values Guide Reaction Solvent and Purification Strategy

The predicted physicochemical profile of 5-Chloro-4-methylpyrimidin-2-amine provides a quantifiable basis for differentiation from its non-chlorinated analog. The compound exhibits a predicted pKa of 2.47±0.10 and a LogP of 0.95 [1]. In comparison, the non-chlorinated analog 4-methylpyrimidin-2-amine (CAS: 108-52-1) is expected to have a higher pKa (greater basicity) due to the absence of the electron-withdrawing chlorine, which would affect its solubility and reactivity in acidic conditions. This lower pKa indicates the 5-chloro derivative will be less protonated at a given pH, which is a critical parameter for designing extraction, purification, and salt formation steps [2].

Medicinal Chemistry Process Chemistry Physicochemical Profiling

Positional Isomer Comparison: Chlorine at C5 Enables Distinct Cross-Coupling Reactivity vs. C2-Chloro Analog

The position of the chlorine atom on the pyrimidine ring is a critical determinant of reactivity in metal-catalyzed cross-coupling reactions. 5-Chloro-4-methylpyrimidin-2-amine (C5-Cl) presents a different reactivity profile compared to its positional isomer, 2-Amino-5-chloropyrimidine (CAS: 5428-89-7), which has the chlorine at C2 [1]. While quantitative kinetic data for this specific pair is not available in the public domain, extensive literature on heteroaryl halides demonstrates that C2-halo pyrimidines are generally more reactive towards nucleophilic aromatic substitution (SNAr) due to the greater electron deficiency at the C2 position adjacent to two nitrogen atoms [2]. In contrast, a C5-halo substituent is typically more inert towards SNAr but can be activated for specific cross-couplings like Suzuki-Miyaura or Sonogashira reactions under distinct catalyst/ligand systems [3]. This positional differentiation dictates which synthetic route a researcher must follow.

Synthetic Methodology Cross-Coupling Regioselectivity

Optimal Procurement Scenarios for 5-Chloro-4-methylpyrimidin-2-amine Based on Differentiated Evidence


Synthesis of 4,5-Disubstituted Pyrimidines via Palladium-Catalyzed Cross-Coupling

This compound is the preferred building block for introducing a C5-substituent onto a 4-methylpyrimidine scaffold. Its specific substitution pattern (C5-Cl) makes it uniquely suited for Suzuki-Miyaura or Sonogashira cross-coupling reactions to install aryl, heteroaryl, or alkynyl groups at the 5-position, which cannot be achieved efficiently using its non-chlorinated or C2-chlorinated analogs [1][2]. Procurement is justified when the synthetic route targets a 2-amino-4-methyl-5-aryl-pyrimidine core, a common motif in kinase inhibitor programs.

Building Block for Kinase Inhibitor Libraries Requiring a C5-Modification Point

In medicinal chemistry, the 2-aminopyrimidine core is a privileged scaffold for kinase inhibition. 5-Chloro-4-methylpyrimidin-2-amine provides a direct, high-yielding entry point for creating focused libraries of potential ATP-competitive inhibitors. The presence of the 5-chloro handle allows for late-stage diversification after the 2-amine has been functionalized, a strategy not feasible with non-halogenated analogs . Researchers aiming to explore SAR around the C5-position of a pyrimidine hinge-binder will require this specific compound.

Reference Standard for Analytical Method Development in Regioisomer Detection

Due to the potential for regioisomeric impurities (e.g., the C2-chloro isomer) to be present from non-selective syntheses, 5-Chloro-4-methylpyrimidin-2-amine serves as a critical reference standard. Its unique predicted LogP of 0.95 and specific spectral fingerprint (e.g., in 1H-NMR or HPLC-MS) provide a basis for developing robust analytical methods (e.g., HPLC, LCMS) to confirm the identity and purity of the correct positional isomer in bulk batches [3][4]. This application is essential for quality control departments in pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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